Cas no 2110379-04-7 (5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-4-amine)

5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-4-amine
- 2110379-04-7
- 5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine
- EN300-1112468
-
- インチ: 1S/C8H12N6/c1-6-8(9)4-11-14(6)5-7-3-10-13(2)12-7/h3-4H,5,9H2,1-2H3
- InChIKey: FTTIVVJEPHJGMR-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)=C(C=N1)N)CC1C=NN(C)N=1
計算された属性
- せいみつぶんしりょう: 192.11234441g/mol
- どういたいしつりょう: 192.11234441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 74.6Ų
5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1112468-1.0g |
5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine |
2110379-04-7 | 1g |
$1801.0 | 2023-05-27 | ||
Enamine | EN300-1112468-2.5g |
5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine |
2110379-04-7 | 95% | 2.5g |
$2631.0 | 2023-10-27 | |
Enamine | EN300-1112468-0.25g |
5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine |
2110379-04-7 | 95% | 0.25g |
$1235.0 | 2023-10-27 | |
Enamine | EN300-1112468-0.05g |
5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine |
2110379-04-7 | 95% | 0.05g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1112468-10.0g |
5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine |
2110379-04-7 | 10g |
$7742.0 | 2023-05-27 | ||
Enamine | EN300-1112468-5.0g |
5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine |
2110379-04-7 | 5g |
$5221.0 | 2023-05-27 | ||
Enamine | EN300-1112468-0.1g |
5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine |
2110379-04-7 | 95% | 0.1g |
$1183.0 | 2023-10-27 | |
Enamine | EN300-1112468-5g |
5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine |
2110379-04-7 | 95% | 5g |
$3894.0 | 2023-10-27 | |
Enamine | EN300-1112468-1g |
5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine |
2110379-04-7 | 95% | 1g |
$1343.0 | 2023-10-27 | |
Enamine | EN300-1112468-0.5g |
5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine |
2110379-04-7 | 95% | 0.5g |
$1289.0 | 2023-10-27 |
5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-4-amine 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-4-amineに関する追加情報
5-Methyl-1-(2-Methyl-2H-1,2,3-Triazol-4-Yl)Methyl-1H-Pyrazol-4-Amine: A Comprehensive Overview
The compound with CAS No. 2110379-04-7, known as 5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-4-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and materials science. In this article, we will delve into the properties, synthesis, and recent advancements related to this compound.
The molecular structure of 5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-amine) is characterized by a pyrazole ring fused with a triazole moiety. The presence of methyl groups at specific positions enhances its stability and bioavailability. Recent studies have highlighted the importance of such heterocyclic compounds in modulating biological pathways. For instance, researchers have explored the role of this compound in inhibiting key enzymes involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. One of the most efficient methods reported in the literature involves the reaction of an aldehyde with a hydrazine derivative under acidic conditions. This approach not only ensures high yield but also allows for functional group modifications to tailor the compound's properties. The development of scalable synthesis routes has been a focus of recent research efforts to facilitate its application in large-scale production.
In terms of physical properties, 5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-amine) exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents. Its thermodynamic stability makes it suitable for use in various chemical reactions without decomposition. Recent studies have also investigated its spectroscopic properties using techniques like NMR and IR spectroscopy to better understand its electronic structure and intermolecular interactions.
The biological activity of this compound has been extensively studied in vitro and in vivo models. It has shown promising results as a potential anticancer agent by selectively targeting tumor cells while sparing healthy tissues. Additionally, its anti-inflammatory properties have been explored in preclinical trials, suggesting its potential use in treating chronic inflammatory diseases such as arthritis.
From a materials science perspective, this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. Its ability to form hydrogen bonds with polymer chains makes it an effective additive for improving material durability under harsh conditions.
In conclusion, 5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-amine) is a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its structure-function relationships and potential uses. As our understanding of this molecule deepens, it holds great promise for advancing both therapeutic interventions and materials innovation.
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